4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a hydroxyl group and a 2-methylthiazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 2-methylthiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol
- 4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-4-ol hydrochloride
- 4-((Pyridin-4-ylthio)methyl)piperidin-4-ol
Uniqueness
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole moiety makes it a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3 |
InChI Key |
KTMHVVHQTSOMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.